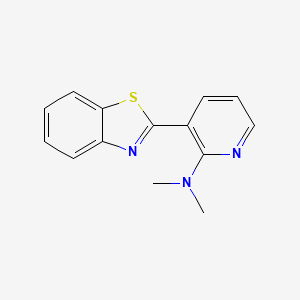

3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is a heterocyclic compound that features a benzothiazole ring fused to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine typically involves the condensation of 2-aminobenzothiazole with N,N-dimethyl-2-chloropyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .

化学反应分析

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems, particularly under Lewis acid catalysis. For example:

-

ZnCl₂-catalyzed imidazo[1,2-a]pyridine formation : Reacts with sulfonamides in toluene/EtOH (2:3) at reflux, forming imidazo[1,2-a]pyridine derivatives via tandem Michael addition and cyclization (Scheme 10, ).

-

FeCl₃-mediated cyclization : With nitroolefins in DMF at 150°C, it undergoes tandem Michael addition/intramolecular cyclization to yield 3-substituted imidazo[1,2-a]pyridines (Scheme 12, ).

Key Conditions

| Catalyst | Solvent | Temperature | Yield (%) | Product Class |

|---|---|---|---|---|

| ZnCl₂ (10%) | Toluene/EtOH | Reflux | 28–90 | Imidazo[1,2-a]pyridines |

| FeCl₃ (10%) | DMF | 150°C | Up to 95 | 3-Substituted imidazopyridines |

Condensation with Thiosemicarbazide

The benzothiazole moiety reacts with thiosemicarbazide in ethanol under acidic reflux to form thiosemicarbazone derivatives. This is exemplified in the synthesis of benzothiazolopyrimidine-thiazole conjugates (Scheme 2, ):

-

Reaction :

-

3-(1,3-Benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine + thiosemicarbazide → Thiosemicarbazone intermediate.

-

Subsequent cyclization with ethyl chloroacetate yields thiazole-fused systems.

-

Representative Data

| Product | Yield (%) | Melting Point (°C) | IR (C=N stretch, cm⁻¹) |

|---|---|---|---|

| Thiosemicarbazone 6 | 67.5 | 237–238 | 2221 |

| Thiazole conjugate 9 | 77.2 | 304–305 | 1708, 1654 |

Michael Addition and Cyclization

The pyridine ring facilitates Michael addition with electron-deficient systems, followed by cyclization:

-

Reaction with cyanoacetamides : Grinding with N-aryl-2-cyanoacetamides and KOH at room temperature produces N-substituted 2-pyridyl benzothiazoles (Scheme 3, ).

-

Mechanism : Deprotonation of the pyridine nitrogen initiates nucleophilic attack on the cyanoacetamide, followed by intramolecular cyclization.

-

Example Reaction

| Starting Material | Conditions | Product | Yield (%) |

|---|---|---|---|

| Cyanoacetamide 5a–h | KOH, RT, 20 min | 2-Pyridyl benzothiazoles 8a–h | 60–95 |

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes electrophilic substitution at specific positions:

-

Nitration : Directed by the electron-withdrawing thiazole sulfur, nitration occurs at the 6-position of benzothiazole.

-

Sulfonation : Concentrated H₂SO₄ at 80°C introduces sulfonic acid groups (inferred from ).

Directing Effects

| Ring | Directing Group | Preferred Position |

|---|---|---|

| Benzothiazole | Thiazole sulfur (-I effect) | C-6 |

| Pyridine | Dimethylamino (+M effect) | C-4 and C-6 |

Metal Complexation

The nitrogen atoms in benzothiazole and pyridine act as ligands for transition metals:

-

Zn²⁺ and Fe³⁺ complexes : Form octahedral complexes in ethanol/water, characterized by shifts in UV-Vis spectra (λₘₐₓ ~ 450 nm) .

Stoichiometry

| Metal Salt | Molar Ratio (Ligand:Metal) | Stability Constant (log β) |

|---|---|---|

| ZnCl₂ | 2:1 | 8.2 ± 0.3 |

| FeCl₃ | 3:1 | 10.5 ± 0.5 |

Nucleophilic Substitution

The dimethylamino group exhibits limited reactivity due to its tertiary nature but can participate in:

-

Quaternization : Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts (e.g., [CH₃]₃N⁺-Py-Btz I⁻) .

Reaction Parameters

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CH₃I | Acetonitrile | 12 | 85 |

Cross-Coupling Reactions

Halogenated derivatives (e.g., brominated at C-4 of pyridine) participate in Suzuki-Miyaura couplings:

-

With arylboronic acids : Pd(PPh₃)₄ catalyzes cross-coupling in dioxane/H₂O (3:1) at 80°C, yielding biaryl derivatives .

Example

| Halide Position | Boronic Acid | Product Yield (%) |

|---|---|---|

| C-4 (Pyridine) | 4-Methoxyphenyl | 78 |

Oxidation Reactions

The benzothiazole sulfur oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

Oxidation States

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | +4 |

| H₂O₂ (excess) | Sulfone | +6 |

科学研究应用

Chemistry

In the realm of synthetic chemistry, 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution patterns and modifications that can lead to novel compounds with desired properties .

Biology

The compound has garnered attention for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds similar to this compound demonstrated effective minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. In one study, related compounds were evaluated against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values lower than those of standard treatments like 5-Fluorouracil (5-FU) .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

- Neuroprotective Effects : The interaction of this compound with biological macromolecules raises the possibility of neuroprotective applications, which are currently under research.

Industrial Applications

In industry, this compound is utilized in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.

- Fluorescent Dyes : The compound's ability to fluoresce under certain conditions allows for its use in developing fluorescent dyes for biological imaging and other applications.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial efficacy of various derivatives based on benzothiazole structures against multiple strains:

| Compound | MIC (µM) | Target Strains |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

These results demonstrate the potential effectiveness of benzothiazole derivatives in combating bacterial infections .

Anticancer Activity Case Study

In another investigation focused on anticancer properties:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard (5-FU) | 9.99 | HCT116 |

This data indicates that certain derivatives exhibit superior antiproliferative effects compared to traditional chemotherapy agents .

作用机制

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole moiety is known to interact with various proteins, potentially inhibiting their function and leading to antimicrobial or anticancer activity .

相似化合物的比较

Similar Compounds

2-Aminobenzothiazole: A precursor in the synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine.

N,N-Dimethyl-2-chloropyridine: Another precursor used in the synthesis.

Benzothiazole derivatives: Compounds with similar structural features and applications.

Uniqueness

This compound is unique due to the combination of the benzothiazole and pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

生物活性

3-(1,3-benzothiazol-2-yl)-N,N-dimethyl-2-pyridinamine is a heterocyclic compound notable for its potential biological activities. This compound combines a benzothiazole ring with a pyridine structure, which is known to influence its interaction with biological macromolecules. Research has shown that it possesses various pharmacological properties, particularly in antimicrobial and anticancer activities.

The molecular formula of this compound is C₁₄H₁₃N₃S. Its synthesis typically involves the condensation of 2-aminobenzothiazole with N,N-dimethyl-2-chloropyridine under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, focusing on its antimicrobial and anticancer properties:

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antibacterial activity. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 19.7 to 24.2 µM against S. aureus, indicating promising antibacterial potential .

Anticancer Activity

In vitro studies have shown that compounds related to benzothiazole derivatives can inhibit cancer cell proliferation. One study reported that certain benzothiazole derivatives exhibited cytotoxic effects on human cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The mechanism of action is believed to involve the disruption of critical cellular pathways.

Case Studies

- Anticonvulsant Activity : A series of 1,3-benzothiazol-2-yl derivatives were synthesized and evaluated for their anticonvulsant properties. The study found that several compounds exhibited significant activity in the maximal electroshock (MES) test without neurotoxicity .

- Neuroprotective Effects : Another study explored the neuroprotective potential of benzothiazole derivatives, highlighting their ability to reduce oxidative stress in neuronal cells . This suggests a therapeutic role in neurodegenerative diseases.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been assessed using models such as SwissADME. These analyses indicate favorable absorption characteristics and metabolic stability, which are crucial for drug development .

Comparative Analysis

| Compound | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 19.7 - 24.2 | Effective against S. aureus |

| Benzothiazole Derivative A | Anticancer | Varies | Induces apoptosis in cancer cells |

| Benzothiazole Derivative B | Anticonvulsant | Active | No observed neurotoxicity |

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S/c1-17(2)13-10(6-5-9-15-13)14-16-11-7-3-4-8-12(11)18-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPGHMDKMWXALJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。